Cas no 1432680-47-1 (4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine)

4-(2,2-Difluoroethoxy)pyridin-2-ylmethanamine is a fluorinated pyridine derivative with a difluoroethoxy substituent, offering unique physicochemical properties due to the presence of fluorine atoms. The difluoroethoxy group enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The primary amine functionality allows for further derivatization, enabling its use in the synthesis of bioactive molecules. Its structural features contribute to improved binding affinity and selectivity in target interactions, particularly in drug discovery. The compound’s stability under physiological conditions and synthetic versatility make it a promising building block for developing novel therapeutics and specialty chemicals.
4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine structure
1432680-47-1 structure
商品名:4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine
CAS番号:1432680-47-1
MF:C8H10F2N2O
メガワット:188.174608707428
CID:4599581
PubChem ID:71758289

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • [4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
    • 2-Pyridinemethanamine, 4-(2,2-difluoroethoxy)-
    • 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine
    • インチ: 1S/C8H10F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,4-5,11H2
    • InChIKey: OEJSCBJWSVWOTD-UHFFFAOYSA-N
    • ほほえんだ: C1(CN)=NC=CC(OCC(F)F)=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 271.2±40.0 °C at 760 mmHg
  • フラッシュポイント: 117.8±27.3 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine セキュリティ情報

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127401-10.0g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
10g
$4236.0 2023-06-08
Enamine
EN300-127401-5.0g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
5g
$2858.0 2023-06-08
TRC
D454838-10mg
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1
10mg
$ 70.00 2022-06-05
Enamine
EN300-127401-2.5g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
2.5g
$1931.0 2023-06-08
Enamine
EN300-127401-0.5g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
0.5g
$768.0 2023-06-08
Enamine
EN300-127401-0.25g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
0.25g
$487.0 2023-06-08
Enamine
EN300-127401-50mg
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95.0%
50mg
$229.0 2023-10-01
1PlusChem
1P01A5H4-250mg
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
250mg
$658.00 2025-03-04
1PlusChem
1P01A5H4-10g
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
10g
$5298.00 2024-06-20
A2B Chem LLC
AV52472-250mg
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine
1432680-47-1 95%
250mg
$548.00 2024-04-20

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine 関連文献

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamineに関する追加情報

Introduction to 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine (CAS No. 1432680-47-1)

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine, identified by the chemical compound code CAS No. 1432680-47-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine, particularly the presence of a difluoroethoxy substituent and an amine functional group, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The difluoroethoxy moiety in the molecular structure of this compound introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules. Fluorinated compounds have been extensively studied due to their ability to modulate pharmacokinetic profiles, improve bioavailability, and increase selectivity towards biological targets. In recent years, the incorporation of fluorine atoms into drug candidates has become a cornerstone strategy in modern medicinal chemistry, leading to the development of several FDA-approved drugs with improved efficacy and reduced side effects.

4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine represents a promising candidate for further exploration in the context of therapeutic intervention. The pyridine ring is a common pharmacophore in many bioactive molecules, exhibiting interactions with various biological targets such as enzymes and receptors. The amine group in this compound provides a site for further functionalization, allowing chemists to design derivatives with tailored properties. This flexibility makes it an attractive building block for structure-activity relationship (SAR) studies aimed at optimizing pharmacological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates like 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine. These computational approaches enable researchers to predict binding affinities, metabolic pathways, and potential side effects with high accuracy before conducting expensive experimental trials. Such methodologies have accelerated the drug discovery process significantly, allowing for more efficient identification of lead compounds.

In the realm of medicinal chemistry, 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine has been explored as a precursor for synthesizing novel therapeutic agents. Its structural framework can be modified to target various disease pathways, including cancer, inflammation, and neurodegenerative disorders. For instance, pyridine-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The presence of fluorine atoms may further enhance the potency and selectivity of such inhibitors by improving their interaction with the target proteins.

The synthesis of 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. Additionally, fluorination reactions play a crucial role in introducing the difluoroethoxy group into the molecule. These synthetic strategies highlight the importance of specialized expertise in organic chemistry for the preparation of complex drug-like molecules.

From a regulatory perspective, compounds like 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to evaluate their biological activity and toxicological profile. These studies provide critical data that informs decisions regarding further development or commercialization.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring compounds like 4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine. AI-driven platforms can predict molecular properties and optimize synthetic routes with unprecedented speed and accuracy. This synergy between computational methods and experimental chemistry has revolutionized the pharmaceutical industry by reducing time-to-market for new drugs.

In conclusion,4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine (CAS No. 1432680-47-1) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for fluorinated pyridine derivatives,4-(2,2-difluoroethoxy)pyridin-2-ylmethanamine is poised to play a crucial role in shaping the future of medicinal chemistry.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司